molecular formula C21H17N5O5 B11658486 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11658486
M. Wt: 419.4 g/mol
InChI Key: DHQPDDRMIRRBLR-UHFFFAOYSA-N
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Description

6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with malononitrile and ethyl acetoacetate under basic conditions to yield the desired pyranopyrazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-4-(2,5-DIMETHOXYPHENYL)-3-(4-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both nitro and amino groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H17N5O5

Molecular Weight

419.4 g/mol

IUPAC Name

6-amino-4-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17N5O5/c1-29-13-7-8-16(30-2)14(9-13)17-15(10-22)20(23)31-21-18(17)19(24-25-21)11-3-5-12(6-4-11)26(27)28/h3-9,17H,23H2,1-2H3,(H,24,25)

InChI Key

DHQPDDRMIRRBLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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